2-bromo-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C14H9BrCl2N2O. This compound is part of the hydrazide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-bromo-N’-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide typically involves the reaction between 3,4-dichlorobenzaldehyde and 2-bromobenzohydrazide in a suitable solvent such as methanol. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-bromo-N’-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N’-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-bromo-N’-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has additional bromine atoms and hydroxyl groups, which may confer different chemical and biological properties.
4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide: The presence of hydroxyl groups and different substitution patterns can affect its reactivity and applications.
Properties
Molecular Formula |
C14H9BrCl2N2O |
---|---|
Molecular Weight |
372.0 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(3,4-dichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9BrCl2N2O/c15-11-4-2-1-3-10(11)14(20)19-18-8-9-5-6-12(16)13(17)7-9/h1-8H,(H,19,20)/b18-8+ |
InChI Key |
SXSRLCUVOLHLDI-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
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